2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol
Overview
Description
2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol, also known as TPP, is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazin-4-ol family. It is a five-membered ring structure containing two nitrogen atoms, one sulfur atom, and two oxygen atoms. TPP has a variety of applications in the field of synthetic organic chemistry and is used as a building block for the synthesis of other compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Pyrazole derivatives, including structures similar to 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol, are highlighted for their significance in medicinal chemistry due to their wide range of biological activities. The synthesis of these compounds often involves multicomponent reactions (MCRs) that are appreciated for their efficiency and versatility. These synthetic strategies enable the development of pyrazole derivatives exhibiting promising biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties (Dar & Shamsuzzaman, 2015). Moreover, the reactivity of certain pyrazoline derivatives makes them valuable building blocks in the synthesis of other heterocyclic compounds, showcasing their utility in organic synthesis and the development of novel therapeutic agents (Gomaa & Ali, 2020).
Biological Activities and Therapeutic Applications
Pyrazole derivatives are known for their extensive biological and pharmacological activities. These compounds have been investigated for their potential as anticancer agents, with various synthetic strategies being employed to enhance their biological effects (Ray et al., 2022). Additionally, pyrazolines display a range of therapeutic applications, including antimicrobial, anti-inflammatory, and analgesic activities, highlighting their importance in drug design and discovery (Shaaban, Mayhoub, & Farag, 2012).
Neuroprotective Properties
Specific pyrazoline-containing compounds have been explored for their neuroprotective properties, showing promise in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. These compounds target key enzymes implicated in neurodegeneration, offering potential pathways for therapeutic intervention (Ahsan et al., 2022).
Antifungal Applications
In the context of agricultural research, certain pyrazole derivatives have demonstrated efficacy against fungal pathogens, offering a chemical strategy to combat plant diseases. For instance, specific compounds have shown activity against Fusarium oxysporum, a significant pathogen affecting crops (Kaddouri et al., 2022).
Biochemical Analysis
Biochemical Properties
2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2) and cyclin A2, leading to the inhibition of these enzymes . This interaction is crucial as CDK2 is involved in cell cycle regulation, and its inhibition can result in the suppression of cell proliferation. The compound’s ability to bind to the active site of CDK2 and form hydrogen bonds with key amino acids such as Leu83 underscores its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. It has demonstrated cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound induces apoptosis in these cells, which is evident from the significant alteration in cell cycle progression and the induction of apoptotic markers . Additionally, it affects cell signaling pathways by inhibiting CDK2, leading to the disruption of cell cycle progression and ultimately cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression . This inhibition leads to cell cycle arrest at the G1 phase, thereby preventing cells from entering the S phase and proliferating . The binding interactions involve hydrogen bonds with amino acids in the active site, which stabilize the compound-enzyme complex and enhance its inhibitory potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, which could potentially reduce its efficacy . Long-term studies have shown that the compound continues to exert cytotoxic effects on cancer cells, with sustained inhibition of CDK2 activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body . The metabolic flux and levels of metabolites can be influenced by the presence of other drugs or dietary factors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential .
properties
IUPAC Name |
2-thiophen-3-yl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c14-10-9-5-8(7-1-4-15-6-7)12-13(9)3-2-11-10/h1-6H,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMYCAFQXZRKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CNC(=O)C3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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